molecular formula C12H10FeO2 10* B1143442 1,1/'-FERROCENEDICARBOXALDEHYDE CAS No. 1271-48-3

1,1/'-FERROCENEDICARBOXALDEHYDE

Cat. No.: B1143442
CAS No.: 1271-48-3
M. Wt: 242.05
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Description

1,1′-Ferrocenedicarboxaldehyde (CAS 1271-48-3) is an organometallic compound featuring two aldehyde groups symmetrically attached to the cyclopentadienyl rings of a ferrocene core. Its molecular formula is C₁₂H₁₀FeO₂, with a molecular weight of 242.05 g/mol . This compound is characterized by its orange-yellow crystalline appearance, a melting point of 151–156°C, and sensitivity to light and moisture, requiring storage under nitrogen at 2–8°C .

The aldehyde functional groups confer high reactivity, making it a versatile precursor in organic synthesis and materials science. For example, it is used to synthesize microporous ferrocenyl polymers for photocatalytic dye degradation , and its oxidation with KMnO₄ yields desymmetrized derivatives like 1′-formyl-ferrocenecarboxylic acid, which are valuable in Michael additions and Kröhnke reactions . Additionally, it is synthesized via oxidation of 1,1′-dihydroxymethylferrocene using MnO₂, a method noted for its high yield and efficiency .

Preparation Methods

Direct Lithiation-Formylation via Schlenk Techniques

Reaction Mechanism and Reagent Stoichiometry

The lithiation-formylation method remains the most widely adopted pathway for synthesizing 1,1'-ferrocenedicarboxaldehyde. Ferrocene undergoes sequential lithiation at both cyclopentadienyl (Cp) rings using n-butyllithium (n-BuLi) in hexane, facilitated by tetramethylethylenediamine (TMEDA) as a coordinating agent . This dual lithiation generates a dilithioferrocene intermediate, which reacts with dimethylformamide (DMF) to introduce aldehyde groups at the 1,1' positions.

Critical parameters include:

  • Lithiation temperature : −78°C to prevent side reactions.

  • Molar ratios : Ferrocene/n-BuLi/TMEDA = 1:2.2:1.04 .

  • DMF addition : Slow dropwise addition to minimize exothermic side reactions.

Stepwise Procedure and Yield Optimization

A representative procedure involves:

  • Charging ferrocene (10 g, 54 mmol) into anhydrous hexane (100 mL) under nitrogen.

  • Adding n-BuLi (1.6 M in hexane, 75 mL, 120 mmol) and TMEDA (17 mL, 56 mmol).

  • Stirring for 20 h at ambient temperature to ensure complete lithiation.

  • Cooling to −78°C and adding DMF (13 mL, distilled over CaH₂).

  • Hydrolyzing with HCl (4.0 M, 40 mL) after 4 h, followed by extraction with dichloromethane.

  • Purifying via crystallization in cyclohexane to yield shiny red crystals (3.38 g, 52%) .

Table 1. Comparative Yields and Conditions for Lithiation-Formylation

ParameterValue Value
Ferrocene (mmol)5450
n-BuLi (equiv)2.22.4
TMEDA (equiv)1.041.1
DMF (equiv)2.42.5
Yield (%)5258
Crystallization SolventCyclohexaneEthanol/Hexane

Oxidation of 1,1'-Diacetylferrocene: Challenges and Limitations

Oxidative Pathway Considerations

While 1,1'-diacetylferrocene serves as a potential precursor, its oxidation to the dicarboxaldehyde is fraught with challenges. Sodium hypochlorite (NaClO) selectively oxidizes acetyl groups, but over-oxidation to 1,1'-ferrocenedicarboxylic acid often occurs . Key limitations include:

  • Oxidant strength : NaClO (10 wt%) at 50°C achieves partial oxidation but requires precise pH control .

  • Side reactions : Ferrocene’s iron center is susceptible to oxidation, necessitating inert atmospheres.

Experimental Observations

A two-step protocol involves:

  • Oxidizing 1,1'-diacetylferrocene with NaClO (10%) at 50°C for 1 h.

  • Acidifying with HCl (pH 1–2) to precipitate intermediates.
    However, yields for the aldehyde intermediate remain unreported, with dicarboxylic acid dominating the product profile .

Advanced Characterization and Analytical Validation

Spectroscopic Confirmation

1H NMR (300 MHz, CDCl₃): δ 4.68 (s, 4H, Cp), 4.89 (s, 4H, Cp), 9.95 (s, 2H, −CHO) .
FTIR : C=O stretch at 1700 cm⁻¹, C=N (imine byproducts) at 1621 cm⁻¹ .

Purity Assessment

Recrystallization from cyclohexane eliminates residual DMF and lithium salts, achieving >98% purity by TLC .

Applications in Functional Materials

Polymeric Networks (FNOPs)

1,1'-Ferrocenedicarboxaldehyde condenses with melamine in dioxane/acetic acid to form ferrocene-based nanoporous polymers (FNOPs-1), exhibiting BET surface areas >400 m²/g .

Electroactive Bisphosphonates

The aldehyde serves as a precursor for 1,1'-ferrocene-bisphosphonates, demonstrating reversible redox behavior in aqueous electrolytes (E₁/₂ = +0.35 V vs. Ag/AgCl) .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 1,1'-ferrocenedicarboxaldehyde typically involves the reaction of ferrocene with suitable reagents under controlled conditions. For instance, a common method involves the treatment of ferrocene with n-butyllithium followed by the addition of DMF at low temperatures, resulting in a reddish-brown solid that can be characterized using techniques such as FT-IR and NMR spectroscopy . The compound exhibits distinct functional groups that contribute to its reactivity and applicability in various domains.

Medicinal Chemistry Applications

  • Anticancer Activity : Recent studies have indicated that 1,1'-ferrocenedicarboxaldehyde derivatives exhibit promising anticancer properties. For example, ferrocenylmethanol derivatives have shown enhanced activity against hormone-dependent breast cancer cell lines compared to traditional chemotherapeutics like doxorubicin .
  • Drug Delivery Systems : The compound has been utilized in the development of gene delivery systems. Ferrocene-based liposomes have demonstrated improved transfection capabilities in various cell lines, suggesting potential applications in targeted drug delivery .

Materials Science Applications

  • Dendritic Structures : 1,1'-Ferrocenedicarboxaldehyde has been employed as a building block for dendritic polymers with liquid-crystalline properties. These dendrimers exhibit unique phase behaviors and can be used in optoelectronic devices due to their tunable properties .
  • Conductive Polymers : The compound is also being explored for its role in creating conductive polymer composites. Its redox-active nature allows for electron transfer processes that are beneficial in applications such as sensors and batteries .

Electrochemical Applications

The electrochemical properties of 1,1'-ferrocenedicarboxaldehyde have been extensively studied. It serves as a model compound for understanding redox processes in complex systems. For instance, research has highlighted its stability in aqueous solutions and its potential use in electrochemical sensors due to its reversible redox behavior .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Medicinal ChemistryArkivoc (2022)Ferrocenylmethanol derivatives exhibit anticancer activity against MCF-7 cells.
Gene Delivery SystemsArkivoc (2022)Ferrocene-based liposomes enhance gene transfection efficiency compared to commercial products.
Materials ScienceRoyal Society of Chemistry (2015)Dendritic polymers incorporating 1,1'-ferrocenedicarboxaldehyde show liquid-crystalline phases.
ElectrochemistryACS Omega (2022)Demonstrates stable electrochemical properties suitable for sensor applications.

Mechanism of Action

The mechanism by which 1,1/'-Ferrocenedicarboxaldehyde and its derivatives exert their effects often involves redox reactions. The ferrocene core can undergo reversible oxidation and reduction, making it a useful component in redox-active materials . The molecular targets and pathways involved depend on the specific application and derivative used. For example, in biological systems, ferrocene derivatives may interact with cellular redox systems, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Ferrocene Derivatives

The unique properties of 1,1′-ferrocenedicarboxaldehyde are best understood when compared to structurally related ferrocene compounds. Below is a detailed analysis of its key analogues:

Table 1: Comparative Analysis of 1,1′-Ferrocenedicarboxaldehyde and Analogues

Compound CAS Number Molecular Formula Functional Groups Melting Point (°C) Key Applications Safety (WGK Germany)
1,1′-Ferrocenedicarboxaldehyde 1271-48-3 C₁₂H₁₀FeO₂ Aldehyde (-CHO) 151–156 Polymer synthesis , desymmetrization 3 (high water hazard)
1,1′-Ferrocenedicarboxylic Acid 1293-87-4 C₁₂H₁₀FeO₄ Carboxylic acid (-COOH) Not reported Coordination chemistry, catalysis Not reported
1,1′-Diacetylferrocene Not available C₁₄H₁₄FeO₂ Acetyl (-COCH₃) Not reported Intermediate for oxidation to carboxylates Not reported
Acetylferrocene 1271-55-2 C₁₂H₁₂FeO Acetyl (-COCH₃) 81–83 Electrochemistry, ligand synthesis Not reported

Functional Group Reactivity

  • Aldehydes vs. Carboxylic Acids : The aldehyde groups in 1,1′-ferrocenedicarboxaldehyde enable condensation reactions (e.g., with carbazole or pyrrole to form polymers ), whereas 1,1′-ferrocenedicarboxylic acid’s -COOH groups are more suited for coordination with transition metals, as seen in phosphine-alkene ligand systems .
  • Aldehydes vs. Acetyl Groups : Acetyl derivatives like 1,1′-diacetylferrocene and acetylferrocene are less reactive toward nucleophiles but serve as stable intermediates. For instance, 1,1′-diacetylferrocene is oxidized to 1,1′-ferrocenedicarboxylate using NaClO .

Physical and Chemical Properties

  • Thermal Stability : Microporous polymers derived from 1,1′-ferrocenedicarboxaldehyde exhibit thermal stability up to 400°C, with BET surface areas of 48–105 m²/g . In contrast, acetylferrocene’s lower molecular symmetry reduces its melting point (81–83°C) compared to the dialdehyde .
  • Solubility : The dialdehyde is sparingly soluble in polar solvents but reacts readily in acetonitrile/water mixtures . Carboxylic acid derivatives likely have higher solubility in aqueous basic media due to their ionizable -COOH groups.

Biological Activity

1,1'-Ferrocenedicarboxaldehyde (FDCA) is a ferrocene derivative that has garnered attention due to its unique structural properties and potential biological applications. With a molecular formula of C₁₂H₁₀FeO₂ and a molecular weight of 242.06 g/mol, FDCA exhibits interesting electrochemical properties and biological activities that make it a candidate for various therapeutic applications.

  • Molecular Structure : FDCA consists of two carboxaldehyde groups attached to a ferrocene core. This structure allows for unique interactions with biological systems.
  • Physical Properties :
    • Melting Point: 151–156 °C
    • Solubility: Soluble in organic solvents, which facilitates its use in various chemical reactions and biological assays.

Biological Activities

The biological activity of FDCA has been explored in several studies, focusing on its anticancer properties, antioxidant activity, and potential in drug delivery systems.

Anticancer Activity

Recent research indicates that derivatives of FDCA can exhibit significant anticancer properties. For instance:

  • Cytotoxicity Against Cancer Cell Lines : A study demonstrated that certain ferrocene derivatives, including those based on FDCA, showed enhanced cytotoxic effects on hormone-dependent breast cancer cell lines (MCF-7) compared to standard chemotherapeutics like doxorubicin . This suggests that the incorporation of ferrocene into drug design could enhance therapeutic efficacy.
CompoundCell LineIC50 (µM)Comparison
FDCA Derivative AMCF-7<10More effective than doxorubicin
DoxorubicinMCF-7>10Standard control

Antioxidant Properties

FDCA has also been studied for its antioxidant capabilities:

  • Mechanism of Action : The antioxidant activity is attributed to the ability of the ferrocene moiety to donate electrons and scavenge free radicals. This property is crucial in preventing oxidative stress-related cellular damage .
  • In vitro Studies : Various assays have confirmed that FDCA can effectively reduce oxidative stress in cultured cells, suggesting its potential use as a protective agent against oxidative damage.

Case Studies

  • Gene Delivery Applications : FDCA has been utilized as a core component in dendrimer synthesis, which enhances gene transfection efficiency in various cell lines. The electrochemical properties of the ferrocene core allow for controlled release and improved cellular uptake of nucleic acids .
  • Steroid Conjugates : The synthesis of steroid-ferrocene conjugates using FDCA has shown promising results in targeting hormone-dependent tumors. These conjugates demonstrate selective cytotoxicity and reduced side effects compared to traditional therapies .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 1,1'-ferrocenedicarboxaldehyde, and how can reaction yields be improved?

Methodological Answer: The synthesis of 1,1'-ferrocenedicarboxaldehyde can be optimized through oxidation of 1,1'-dihydroxymethylferrocene using manganese dioxide (MnO₂) under controlled conditions. Key parameters include:

  • Temperature: Maintain 40–50°C to balance reaction rate and side-product formation.
  • Solvent System: Use dichloromethane (DCM) or toluene for efficient mixing and stability.
  • Reaction Time: Limit to 2–3 hours to prevent over-oxidation.

For improved yields, post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended. Evidence from a 2006 study highlights yields exceeding 75% using this method .

Q. How can researchers confirm the purity and structural integrity of synthesized 1,1'-ferrocenedicarboxaldehyde?

Methodological Answer: Characterization should combine spectroscopic and analytical techniques:

  • NMR Spectroscopy: ¹H NMR should show two aldehyde proton peaks (δ 9.8–10.2 ppm) and ferrocene protons (δ 4.2–4.8 ppm).
  • IR Spectroscopy: Look for aldehyde C=O stretches near 1700 cm⁻¹ and ferrocene C-H stretches at 3100 cm⁻¹.
  • Melting Point Analysis: Compare observed melting point (151–156°C) to literature values .
  • Elemental Analysis: Ensure C, H, and Fe percentages align with theoretical values (C: 59.55%, H: 4.16%, Fe: 23.08%) .

Q. What safety protocols are critical when handling 1,1'-ferrocenedicarboxaldehyde in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use impervious gloves (nitrile), safety goggles, and lab coats.
  • Ventilation: Work in a fume hood to avoid inhalation of dust or vapors.
  • Storage: Keep in airtight containers away from oxidizing agents and moisture.
  • Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the desymmetrization of 1,1'-ferrocenedicarboxaldehyde impact its reactivity in organometallic reactions?

Methodological Answer: Desymmetrization via oxidation with KMnO₄ generates asymmetric derivatives (e.g., 1'-formyl-ferrocenecarboxylic acid), altering electronic and steric properties. This asymmetry enhances utility in:

  • Michael Additions: The electron-withdrawing carboxylic acid group directs nucleophilic attack to the aldehyde site.
  • Kröhnke Reactions: Asymmetry facilitates regioselective pyridine synthesis.
    Validate reactivity changes using cyclic voltammetry to compare redox potentials of symmetric vs. asymmetric derivatives .

Q. What advanced techniques resolve discrepancies in spectroscopic data for 1,1'-ferrocenedicarboxaldehyde derivatives?

Methodological Answer: If NMR/IR data conflicts with expected results:

  • X-ray Crystallography: Resolve structural ambiguities (e.g., confirming substituent positions in asymmetric derivatives) .
  • Mass Spectrometry (HRMS): Verify molecular ion peaks and fragmentation patterns.
  • Mössbauer Spectroscopy: Probe iron electronic environments to detect unexpected oxidation states or coordination .

Q. How can researchers design experiments to study the electrochemical properties of 1,1'-ferrocenedicarboxaldehyde in sensor applications?

Methodological Answer:

  • Cyclic Voltammetry (CV): Use a three-electrode system (glassy carbon working electrode) in acetonitrile with 0.1 M TBAPF₆ as electrolyte. Scan potentials between -0.5 V to +1.0 V (vs. Ag/AgCl).
  • Data Interpretation: Compare peak separation (ΔEp) and half-wave potentials (E₁/₂) to assess electron-transfer kinetics.
  • Sensor Testing: Immobilize the compound on electrodes via thiol-gold interactions; test sensitivity to analytes like metal ions .

Q. What statistical methods are appropriate for analyzing variability in synthetic yields across reaction conditions?

Methodological Answer:

  • Design of Experiments (DoE): Use factorial design to test variables (temperature, solvent, catalyst loading).
  • ANOVA: Identify significant factors affecting yield.
  • Regression Analysis: Model yield as a function of parameters to optimize conditions.
VariableRange TestedImpact on Yield
Temperature30–60°CPositive (p<0.05)
Solvent PolarityLow–HighNegative (p<0.01)

Q. How should raw data and processed results be presented in publications to ensure reproducibility?

Methodological Answer:

  • Raw Data: Include in appendices (e.g., NMR spectra, chromatograms) with metadata (instrument settings, sample prep).
  • Processed Data: Use tables for comparative analysis (e.g., reaction yields under varying conditions).
  • Uncertainty Reporting: Calculate standard deviations for triplicate experiments and note instrument error margins .

Properties

CAS No.

1271-48-3

Molecular Formula

C12H10FeO2 10*

Molecular Weight

242.05

Origin of Product

United States

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